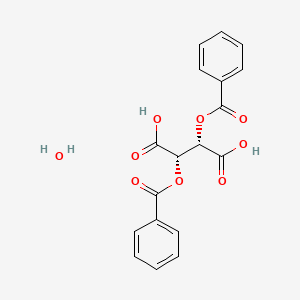
クロルプロマジン-(ジメチル-d6) オキサレート, 98 atom % D, 97% (CP)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a phenothiazine ring, which is a tricyclic structure that is often found in antipsychotic drugs . The compound also contains a propylamine group, which is a common feature in many organic compounds .科学的研究の応用
COVID-19 研究
クロルプロマジンは、COVID-19 パンデミックに関連する研究で使用されています。 SARS-CoV-2 ウイルスヌクレオカプシドタンパク質によって活性化された単球による IL-6 の発現と分泌を阻害することが示されています {svg_1}。 これは、COVID-19 の重症度は、サイトカインストームと呼ばれる過剰な炎症状態に関連しており、IL-6 は、炎症促進環境を作り出す主要なサイトカインの 1 つであるため、重要です {svg_2}.
神経学的研究
クロルプロマジンは、数十年にわたって神経遮断薬として使用されてきました {svg_3}。 神経遮断薬は、主に精神病、特に統合失調症や躁うつ病の管理に使用される薬物の一種であり、非精神病性疾患の管理にもますます使用されています {svg_4}.
光触媒研究
クロルプロマジンは、光触媒研究で使用されてきました。 クロルプロマジンの光触媒および光分解変換は、嫌気的および好気的条件の両方で、HPLC-MS 技術を使用して分析されました {svg_5}.
安定同位体標識
クロルプロマジン-(ジメチル-d6) オキサレートは、安定同位体標識された化合物であり、さまざまな研究分野で役立ちます。安定同位体は、非放射性、無毒、取り扱いが安全であり、時間の経過とともに崩壊しません。 環境科学、食品の偽造検出、薬物検査、代謝研究など、さまざまな科学的用途で使用されています {svg_6}.
薬物検査
安定同位体標識された化合物として、クロルプロマジン-(ジメチル-d6) オキサレートは、薬物検査に使用できます。 安定同位体標識は、代謝プロファイリングで使用される技術であり、複雑な混合物中の代謝物のより正確な定量を可能にします {svg_7}.
環境科学
クロルプロマジン-(ジメチル-d6) オキサレートなどの安定同位体は、環境科学で、さまざまな化合物の経路と起源を追跡するために使用されます。 これは、科学者が有機汚染物質の環境運命と輸送を理解するのに役立ちます {svg_8}.
将来の方向性
The future research directions for this compound could include further investigation into its potential therapeutic effects, given its structural similarity to Chlorpromazine. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .
作用機序
Target of Action
Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .
Biochemical Pathways
The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .
Pharmacokinetics
Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .
Result of Action
The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves the reaction of 2-chlorophenothiazine with N,N-bis(trideuteriomethyl)propan-1-amine in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2-chlorophenothiazine", "N,N-bis(trideuteriomethyl)propan-1-amine", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenothiazine in the solvent.", "Step 2: Add N,N-bis(trideuteriomethyl)propan-1-amine to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution under reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with the solvent.", "Step 7: Dry the product under vacuum." ] } | |
CAS番号 |
1276197-23-9 |
分子式 |
C19H21ClN2O4S |
分子量 |
414.9 g/mol |
IUPAC名 |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
InChIキー |
FZNQRUYAXGKACN-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
1019646-35-5 (unlabelled) |
同義語 |
2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate |
タグ |
Chlorpromazine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)








